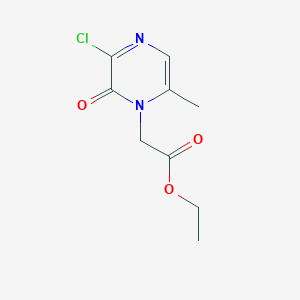
Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate
説明
Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate is a chemical compound with a unique structure that includes a pyrazinone ring substituted with chloro, ethoxycarbonylmethyl, and methyl groups
特性
分子式 |
C9H11ClN2O3 |
|---|---|
分子量 |
230.65 g/mol |
IUPAC名 |
ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-15-7(13)5-12-6(2)4-11-8(10)9(12)14/h4H,3,5H2,1-2H3 |
InChIキー |
QOMQSVIKNSNNTQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=CN=C(C1=O)Cl)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate typically involves the reaction of 3-chloropyrazinone with ethyl chloroformate and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone oxides, while substitution reactions can produce a variety of substituted pyrazinones .
科学的研究の応用
Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
3-Chloro-6-methylpyrazinone: Lacks the ethoxycarbonylmethyl group, leading to different chemical properties.
1-Ethoxycarbonylmethyl-6-methylpyrazinone: Lacks the chloro group, affecting its reactivity and applications.
3-Chloro-1-methylpyrazinone: Lacks the ethoxycarbonylmethyl group, resulting in different biological activities.
Uniqueness
Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


